3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Overview
Description
3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4(1H,3H)-diones.
Reduction: Reduction reactions can yield different tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted quinazolinones and tetrahydroquinazolines, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. Further research is needed to elucidate the detailed mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Known for its antitumor activity.
2,3-disubstituted quinazolin-4(1H)-ones: Exhibits antimicrobial activity.
Uniqueness
3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to its specific structural features, which contribute to its distinct biological activities and potential applications. Its tetrahydropyrrolo[1,2-a]quinazoline core structure differentiates it from other quinazolinone derivatives and may offer advantages in terms of stability and reactivity.
Properties
CAS No. |
23380-90-7 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3a-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C19H20N2O/c1-13-8-9-16(14(2)12-13)19-10-5-11-21(19)17-7-4-3-6-15(17)18(22)20-19/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,22) |
InChI Key |
WQEIGCARKMFJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CCCN2C4=CC=CC=C4C(=O)N3)C |
Origin of Product |
United States |
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